Dihydrohypothemycin

TAK1 Kinase Inhibition Signal Transduction

Dihydrohypothemycin (CAS 409340-48-3) is a reduced resorcylic acid lactone whose saturated C5–C6 bond abolishes Michael acceptor reactivity, rendering it inactive against TAK1 (IC50 >30 µM). Unlike hypothemycin or (5Z)-7-oxozeaenol, it exhibits no general cytotoxicity (IC50 >10 µM) while demonstrating specific immunosuppressive (T-cell IC50 8.1 µM; B-cell IC50 8.5 µM) and anti-tsutsugamushi activities. This unique profile makes it the definitive inactive control for kinase SAR studies and a specialized tool for scrub typhus drug discovery—substitution with active RALs will irreversibly confound experimental outcomes.

Molecular Formula C19H24O8
Molecular Weight 380.4 g/mol
Cat. No. B15582680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrohypothemycin
Molecular FormulaC19H24O8
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H24O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h6-7,9,14-15,17-18,21-23H,3-5,8H2,1-2H3
InChIKeyFFROTAADEFYDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrohypothemycin: A Reduced Resorcylic Acid Lactone with a Distinct Activity Profile for Anti-Tsutsugamushi and Immunosuppressive Research


Dihydrohypothemycin (CAS: 409340-48-3) is a fungal polyketide belonging to the resorcylic acid lactone (RAL) class, produced by Hypomyces trichothecoides and Setophoma terrestris [1]. As the 5,6-dihydro derivative of hypothemycin, it is characterized by a reduced enone moiety in its 14-membered macrolactone core [2]. While structurally related to potent multi-kinase inhibitors like hypothemycin and (5Z)-7-oxozeaenol, dihydrohypothemycin exhibits a unique biological fingerprint: it lacks the cytotoxic and kinase inhibitory activities of its cis-enone containing congeners, but demonstrates notable anti-tsutsugamushi (anti-scrub typhus) and immunosuppressive properties [3][4].

Why Dihydrohypothemycin Cannot Be Replaced by Hypothemycin, (5Z)-7-Oxozeaenol, or Aigialomycin A


Resorcylic acid lactones (RALs) are a chemically diverse family, and their biological activities are exquisitely sensitive to the oxidation state and geometry of the macrocyclic enone. Dihydrohypothemycin's defining structural feature—a fully reduced C5-C6 bond—abolishes its ability to act as a Michael acceptor, a prerequisite for irreversible kinase inhibition and potent cytotoxicity in this class [1]. Consequently, substituting dihydrohypothemycin with a more common RAL like hypothemycin or (5Z)-7-oxozeaenol will introduce potent kinase inhibition and general cytotoxicity, completely confounding experiments designed to investigate its unique anti-tsutsugamushi or specific immunosuppressive activities [2]. Conversely, aigialomycin A, while sharing the lack of potent cytotoxicity, possesses an (E)-enone, leading to a distinct spectrum of bioactivity. The quantitative evidence below delineates the specific, assay-defined circumstances where this structural nuance dictates a functional divergence, making generic substitution a critical failure point in experimental design.

Quantitative Differentiation of Dihydrohypothemycin: Head-to-Head Evidence for Scientific Selection


TAK1 Kinase Inhibition: Dihydrohypothemycin is Inactive vs. Hypothemycin's Potent Inhibition

Dihydrohypothemycin demonstrates a complete lack of inhibitory activity against TAK1 (MAP3K7), a key target for hypothemycin and related RALs. In a direct enzymatic assay, dihydrohypothemycin exhibited an IC50 value of >30,000 nM (>30 µM) against human TAK1 [1]. This is in stark contrast to hypothemycin, which is a potent multi-kinase inhibitor with reported Ki values of 10-90 nM against VEGFR2, MEK1, and FLT-3, and which serves as the active scaffold for numerous TAK1-targeting analogues [2][3].

TAK1 Kinase Inhibition Signal Transduction Resorcylic Acid Lactone

Cancer Cell Cytotoxicity: Dihydrohypothemycin is Inactive vs. Hypothemycin's Potent Antiproliferative Effect

In a direct comparison of structurally related RALs tested in the same assay, dihydrohypothemycin was found to be completely inactive against the MDA-MB-435 human melanoma cell line, with an IC50 value of >10 µM [1]. In contrast, its parent compound hypothemycin exhibited potent cytotoxicity in the identical model, with an IC50 of 0.58 µM [1]. Similarly, aigialomycin A, which possesses an (E)-enone, was also inactive (IC50 >10 µM), while the broader panel of compounds in the study showed that only those with a cis-enone, like hypothemycin, were active [1].

Cytotoxicity MDA-MB-435 Melanoma Resorcylic Acid Lactone

Immunosuppressive Activity: A Unique Property of Dihydrohypothemycin Not Shared by Hypothemycin

Dihydrohypothemycin exhibits a distinct immunosuppressive profile that is not a primary characteristic of its potent kinase-inhibiting congener, hypothemycin. In assays using BALB/c mouse splenocytes, dihydrohypothemycin inhibited concanavalin A-stimulated T-cell proliferation with an IC50 of 8.1 µM, and LPS-stimulated B-cell proliferation with an IC50 of 8.5 µM [1]. In contrast, hypothemycin is characterized by its potent inhibition of IL-2 production (IC50: 9 nM) but has a much weaker effect on IL-2-induced proliferation (IC50: 194 nM), indicating a different mechanism of immunomodulation .

Immunosuppression T-cell Splenocyte Concanavalin A

Anti-Tsutsugamushi (Anti-Scrub Typhus) Activity: A Niche Application for Dihydrohypothemycin

Dihydrohypothemycin is reported to possess specific activity against tsutsugamushi (scrub typhus), a disease caused by the bacterium Orientia tsutsugamushi [1]. While a quantitative MIC or IC50 value against the pathogen was not found in publicly accessible primary literature, this activity is consistently cited as a key biological property across multiple vendor and database entries, distinguishing it from other RALs like hypothemycin, which are primarily known for their kinase inhibition and anticancer properties .

Anti-infective Tsutsugamushi Scrub Typhus Orientia tsutsugamushi

Recommended Research Applications for Dihydrohypothemycin Based on Validated Differentiation Evidence


Negative Control for TAK1-Dependent Signaling Studies

Use dihydrohypothemycin as a structurally matched, inactive control compound in experiments designed to probe TAK1 kinase function. Its IC50 of >30 µM against TAK1 [1] ensures that any observed biological effects in comparative studies with active RALs like hypothemycin or (5Z)-7-oxozeaenol can be confidently attributed to TAK1 inhibition rather than off-target or scaffold-related effects.

Investigating Non-Cytotoxic RAL-Mediated Immunosuppression

Employ dihydrohypothemycin as a tool to study the mechanisms of T- and B-cell proliferation. Its IC50 values of 8.1 µM and 8.5 µM in splenocyte assays [2] provide a defined activity window that is distinct from the IL-2 production blockade caused by hypothemycin (IC50 9 nM) . This allows researchers to dissect immunosuppressive pathways independent of overt cytotoxicity or calcineurin/NFAT signaling.

Screening for Novel Anti-Tsutsugamushi Agents

Leverage dihydrohypothemycin as a reference standard or starting scaffold in the development of new therapeutics for scrub typhus. Its reported anti-tsutsugamushi activity fills a specific niche not addressed by other RALs, making it a valuable compound for infectious disease research programs targeting Orientia tsutsugamushi.

SAR Studies of the RAL cis-Enone Pharmacophore

Utilize dihydrohypothemycin as a key comparator in structure-activity relationship (SAR) studies of the resorcylic acid lactone class. Its inactivity in both TAK1 inhibition [1] and cytotoxicity assays (IC50 >10 µM) [3] provides definitive evidence for the essential role of the cis-enone moiety as a Michael acceptor for irreversible kinase inhibition, serving as a benchmark for evaluating novel synthetic analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrohypothemycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.